2,4-Dichlorophenoxyacetate

Descripción

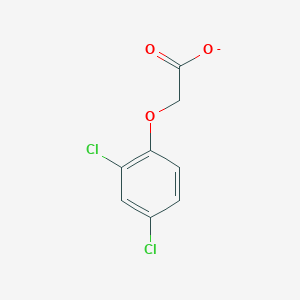

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKIKFHRZPJSS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular and Cellular Mechanisms of 2,4 Dichlorophenoxyacetate Action in Plant Systems

Auxin Mimicry and Perturbation of Endogenous Phytohormone Homeostasis

2,4-Dichlorophenoxyacetate (2,4-D) is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). toku-e.comxtbg.ac.cn This mimicry is the foundation of its herbicidal activity, leading to a cascade of events that disrupt the plant's normal growth and development. xtbg.ac.cn Unlike natural auxins, which are tightly regulated and rapidly degraded by the plant, 2,4-D persists for longer periods, causing a sustained and overwhelming hormonal response. researchgate.netjuniperpublishers.comresearchgate.net This leads to the overproduction of other phytohormones like ethylene (B1197577) and abscisic acid (ABA), further contributing to the phytotoxic effects. researchgate.net

Interaction with Auxin Receptors and Transport Systems

At the molecular level, 2,4-D interacts with the auxin signaling machinery, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. xtbg.ac.cnfrontiersin.orgnih.gov 2,4-D binds to a pocket within these receptor proteins, acting as a "molecular glue" to facilitate the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. xtbg.ac.cnnih.gov This binding event marks the Aux/IAA proteins for degradation via the ubiquitin-proteasome pathway. xtbg.ac.cnnih.gov The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes, leading to uncontrolled growth. nih.govnih.gov

While TIR1 is considered the main receptor for 2,4-D, other members of the TIR1/AFB family also play a role, exhibiting some degree of specificity for different synthetic auxins. xtbg.ac.cnfrontiersin.orgnih.gov For instance, studies have shown that mutants in TIR1 are resistant to 2,4-D, while mutations in AFB5 confer resistance to other auxinic herbicides like picloram (B1677784) with minimal cross-resistance to 2,4-D. xtbg.ac.cnnih.gov

The transport of 2,4-D into and within the plant is also a critical aspect of its action. The auxin influx carrier AUX1 is required for the cellular uptake of 2,4-D. xtbg.ac.cn Once inside the cell, its efflux is not efficiently handled by the PIN-FORMED (PIN) auxin efflux carriers, which are responsible for the polar transport of natural auxin. frontiersin.orgnih.gov While some studies suggest that PIN proteins can transport 2,4-D, the rate is significantly lower than that of IAA. nih.gov This inefficient efflux contributes to the accumulation of 2,4-D within cells, amplifying its disruptive effects. frontiersin.org

| Component | Role in 2,4-D Action | Key Research Findings |

| TIR1/AFB Receptors | Primary receptors for 2,4-D, initiating the signaling cascade. | 2,4-D binds to TIR1, promoting the degradation of Aux/IAA repressors. xtbg.ac.cnnih.gov tir1 mutants show resistance to 2,4-D. xtbg.ac.cnfrontiersin.org |

| Aux/IAA Repressors | Transcriptional repressors that are targeted for degradation upon 2,4-D perception. | Degradation of Aux/IAA proteins leads to the activation of auxin-responsive genes. xtbg.ac.cnnih.gov |

| AUX1 Influx Carrier | Facilitates the uptake of 2,4-D into plant cells. | AUX1 is required for cellular uptake of 2,4-D. xtbg.ac.cn |

| PIN Efflux Carriers | Inefficiently transport 2,4-D out of the cell, leading to its accumulation. | 2,4-D is a poor substrate for PIN proteins, leading to its accumulation and mimicking the effect of efflux inhibitors. frontiersin.orgnih.gov |

Disruption of Auxin-Cytokinin Equilibrium and Plant Developmental Processes

The hormonal balance between auxins and cytokinins is crucial for regulating various aspects of plant development, including cell division and differentiation. mdpi.comresearchgate.net Auxins generally promote root initiation and elongation, while cytokinins promote cell division and shoot growth. mdpi.com By introducing a persistent and high level of auxin-like activity, 2,4-D severely disrupts this delicate equilibrium. researchgate.net

This disruption manifests as a variety of developmental abnormalities. The overstimulation of auxin signaling pathways leads to uncontrolled cell division in tissues that would normally not be undergoing rapid growth. juniperpublishers.comasmalldoseoftoxicology.org This can result in the formation of calluses and tumors, particularly on the stems and leaves. The normal processes of organ formation are hijacked, leading to malformed leaves, stems, and roots. researchgate.net For example, in carrot cell suspension cultures, the presence of 2,4-D promotes the formation of spheroidal, dividing cell clusters at the expense of cell elongation. nih.gov

Cellular and Subcellular Responses Induced by this compound

The molecular perturbations initiated by 2,4-D translate into profound changes at the cellular and subcellular levels, ultimately leading to the death of susceptible plants.

Alterations in Cell Wall Plasticity and Cell Elongation

One of the hallmark effects of auxins, and by extension 2,4-D, is the regulation of cell wall plasticity. researchgate.netasmalldoseoftoxicology.org Auxins promote the acidification of the cell wall, which activates enzymes called expansins that loosen the connections between cellulose (B213188) microfibrils. This increased plasticity allows the cell to expand under turgor pressure, a process essential for cell elongation and plant growth. juniperpublishers.com

However, the sustained and excessive stimulation by 2,4-D leads to an abnormal and uncontrolled increase in cell wall plasticity. researchgate.netorst.edu This results in disorganized and unregulated cell elongation, contributing to the twisting and bending of stems and petioles, a classic symptom of 2,4-D exposure. While 2,4-D can stimulate cell elongation, its primary effect at herbicidal concentrations is to push cells into the division cycle rather than inhibiting elongation directly. nih.gov

Induction of Unregulated Cell Growth and Vascular Tissue Disintegration

The disruption of hormonal balance and the activation of auxin-responsive genes by 2,4-D trigger uncontrolled cell division and growth. juniperpublishers.comasmalldoseoftoxicology.org This is particularly evident in the vascular tissues, the phloem and xylem, which are responsible for transporting water and nutrients throughout the plant. unesp.br The proliferation of cells in the vascular system leads to tissue swelling and ultimately, the crushing and blockage of these vital transport conduits. juniperpublishers.comunesp.br This disintegration of the vascular system starves the plant of essential resources, leading to wilting, necrosis, and eventual death. asacim.org.ar

| Cellular Response | Description | Consequence |

| Uncontrolled Cell Division | 2,4-D stimulates rapid and disorganized cell division, particularly in meristematic and vascular tissues. juniperpublishers.comasmalldoseoftoxicology.org | Formation of calluses, tumors, and abnormal growth. researchgate.net |

| Vascular Tissue Disruption | Proliferation of cells in the phloem and xylem leads to blockage and damage. juniperpublishers.comunesp.br | Impaired transport of water and nutrients, leading to wilting and plant death. asacim.org.ar |

Influence on Organelle Function, including Chloroplasts

The toxic effects of 2,4-D extend to the subcellular level, impacting the function of essential organelles. Chloroplasts, the sites of photosynthesis, are particularly vulnerable. asacim.org.ar Studies have shown that 2,4-D treatment can lead to the disruption of chloroplast structure, including the swelling and dilation of thylakoids, the membrane-bound compartments within chloroplasts. researchgate.netnih.gov This structural damage impairs the photosynthetic machinery, reducing the plant's ability to produce energy. researchgate.net The destruction of chloroplasts is a key event in the final stages of 2,4-D-induced plant death. asacim.org.ar The accumulation of reactive oxygen species (ROS) triggered by 2,4-D also contributes to damage to various cellular components, including organelles like peroxisomes and mitochondria. researchgate.net

Molecular Signaling Pathways and Gene Expression Modulation

2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin, exerts its effects on plants by mimicking the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnresearchgate.net This mimicry, however, leads to a cascade of molecular events that, at herbicidal concentrations, overwhelm the plant's normal regulatory processes, leading to abnormal growth and eventual death, particularly in susceptible dicotyledonous species. xtbg.ac.cnresearchgate.netnih.gov The molecular action of 2,4-D involves intricate signaling pathways and significant modulation of gene expression. nih.govnih.gov

At the core of 2,4-D signaling is its interaction with the auxin perception and signaling machinery. xtbg.ac.cn 2,4-D binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. xtbg.ac.cnresearchgate.net This binding event promotes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. nih.gov The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. nih.govoup.com This leads to a massive and uncontrolled change in the expression of genes involved in various cellular processes, ultimately disrupting normal plant development. nih.gov

Upregulation of Ethylene and Abscisic Acid Biosynthesis Pathways

A well-documented consequence of 2,4-D application, particularly at high concentrations, is the significant upregulation of the biosynthesis pathways for two other key phytohormones: ethylene and abscisic acid (ABA). xtbg.ac.cnnih.gov This hormonal crosstalk plays a crucial role in the herbicidal effects of 2,4-D.

The overproduction of ethylene is a classic response to auxinic herbicides in sensitive dicot plants. xtbg.ac.cn 2,4-D treatment induces the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, namely 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). researchgate.netnih.gov This leads to a surge in ethylene levels, which contributes to symptoms like epinasty (downward bending of leaves), senescence, and tissue damage. xtbg.ac.cnresearchgate.net While the precise role of ethylene in the herbicidal action of 2,4-D is still being fully elucidated, it is recognized as a critical secondary response. xtbg.ac.cn

Generation of Reactive Oxygen Species (ROS) and Nitric Oxide Production

The application of 2,4-D induces significant oxidative stress in plants, characterized by the generation of reactive oxygen species (ROS). xtbg.ac.cnresearchgate.netoup.com This production of ROS is considered a major contributor to the cellular damage and toxicity caused by the herbicide. xtbg.ac.cn ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂·⁻), are highly reactive molecules that can damage lipids, proteins, and nucleic acids, leading to membrane dysfunction and cell death. oup.commdpi.com

The increased production of ROS following 2,4-D treatment is linked to the activation of specific enzymes. xtbg.ac.cn These include xanthine (B1682287) oxido-reductase (XOD), involved in purine (B94841) catabolism, and acyl-CoA oxidase (ACX), a key enzyme in fatty acid β-oxidation. xtbg.ac.cnmdpi.com Peroxisomes and mitochondria have been identified as primary sites of ROS production in response to 2,4-D. oup.com The accumulation of ROS is directly implicated in the development of herbicidal symptoms like leaf epinasty. oup.com

In addition to ROS, there is evidence of interplay with nitric oxide (NO), another important signaling molecule in plants. nih.govoup.com While total NO levels may not always increase, 2,4-D can induce nitrosative stress, leading to post-translational modifications of proteins like actin. oup.com The interaction between ROS and NO is complex and plays a critical role in mediating cellular responses to stress, including programmed cell death. nih.gov

Transcriptomic and Proteomic Responses to this compound Exposure

The profound physiological changes induced by 2,4-D are underpinned by extensive alterations at the transcriptomic and proteomic levels. nih.govresearchgate.net Genome-wide expression studies in model plants like Arabidopsis thaliana have revealed that 2,4-D exposure leads to significant changes in the transcription of a large number of genes across various functional categories. nih.gov

Key Transcriptomic Changes:

Upregulation of Auxin-Responsive Genes: As expected, genes directly regulated by auxin signaling, such as members of the IAA gene family, are rapidly induced. nih.gov

Modulation of Hormone Pathways: Genes involved in the biosynthesis and signaling of ethylene and ABA are significantly affected. nih.govnih.gov

Stress Response Genes: A large number of genes associated with general stress responses are activated, reflecting the cellular damage and physiological disruption caused by the herbicide. researchgate.net

Transcription Factors: Various families of transcription factors, including AP2/ERF, WRKY, and NAC, show altered expression, indicating a broad reprogramming of gene regulation. researchgate.net

Metabolism: Genes involved in primary and secondary metabolism are also impacted. nih.govresearchgate.net For example, in some cases, genes related to phenylpropanoid and lignin (B12514952) biosynthesis are over-represented. researchgate.net

Proteomic Responses:

Proteomic analyses complement transcriptomic data by revealing changes in protein abundance. Studies have shown that upon 2,4-D treatment, there is a significant accumulation of proteins involved in:

Stress Responses: Proteins that help the plant cope with cellular stress are often upregulated. researchgate.net

Hormone Metabolism and Signal Transduction: Changes in the levels of proteins involved in hormone pathways reflect the disruption of hormonal balance. researchgate.net

These large-scale molecular changes highlight the complex and multifaceted nature of the plant response to 2,4-D, extending far beyond the initial perception of an auxin signal.

Differential Physiological Responses Across Plant Taxa

A hallmark of 2,4-D is its selective herbicidal activity, effectively controlling many broadleaf (dicotyledonous) weeds while leaving most grasses (monocotyledonous) unharmed. xtbg.ac.cnresearchgate.net This selectivity, along with concentration-dependent effects, dictates its practical application in agriculture and other settings.

Selectivity Mechanisms in Dicotyledonous versus Monocotyledonous Plants

The differential sensitivity of dicots and monocots to 2,4-D is not due to a single factor but rather a combination of physiological and anatomical differences. xtbg.ac.cn While the fundamental auxin signaling pathway is conserved across both plant groups, several mechanisms contribute to the observed selectivity. xtbg.ac.cn

Translocation and Metabolism: Early research suggested that limited translocation or more rapid degradation of 2,4-D in monocots could be a key factor. xtbg.ac.cn Monocots may be more efficient at metabolizing 2,4-D into non-toxic forms. core.ac.uk

Vascular Anatomy: The arrangement of vascular tissues differs significantly between monocots and dicots. xtbg.ac.cn In dicots, the vascular bundles are arranged in a ring, while in monocots, they are scattered throughout the stem. xtbg.ac.cn This anatomical difference may influence the transport and accumulation of the herbicide to sensitive tissues. xtbg.ac.cn

Perception and Cellular Transport: While auxin influx carriers like AUX1 can transport 2,4-D in both groups, differences in the number and activity of efflux carriers may lead to a greater accumulation of 2,4-D within the cells of sensitive dicot species. core.ac.uk The inability of certain efflux carriers, like PIN1, to efficiently transport 2,4-D can lead to its buildup to toxic levels inside the cell. core.ac.uk

| Feature | Dicotyledonous Plants (Susceptible) | Monocotyledonous Plants (Tolerant) |

| Vascular System | Vascular bundles arranged in a ring. xtbg.ac.cn | Vascular bundles scattered throughout the stem. xtbg.ac.cn |

| Metabolism | Slower metabolism of 2,4-D. core.ac.uk | More rapid metabolism and detoxification of 2,4-D. core.ac.uk |

| Cellular Accumulation | Higher intracellular accumulation of 2,4-D due to inefficient efflux. core.ac.uk | Potentially lower intracellular accumulation. xtbg.ac.cn |

| Physiological Response | Uncontrolled growth, epinasty, senescence, leading to death. xtbg.ac.cnresearchgate.net | Generally resistant, with minimal or no herbicidal effects at typical application rates. xtbg.ac.cnresearchgate.net |

Concentration-Dependent Effects on Plant Growth and Development

The physiological effects of 2,4-D are highly dependent on its concentration. researchgate.netsdstate.edu This biphasic dose-response is a characteristic feature of auxins.

Low Concentrations: At very low concentrations, 2,4-D can act as a plant growth regulator, promoting cell division, elongation, and fruit development. researchgate.netprimescholars.com For instance, low levels of 2,4-D have been shown to stimulate root and plumule growth in certain seedlings. journalagent.com

High (Herbicidal) Concentrations: At high concentrations, the hormonal mimicry of 2,4-D becomes overwhelming. researchgate.net The massive disruption of auxin homeostasis leads to the uncontrolled and disorganized growth that is characteristic of its herbicidal action. researchgate.net This includes rapid cell division and elongation, leading to tissue damage, epinasty, and ultimately, plant death. xtbg.ac.cn Studies have shown that high concentrations inhibit seed germination and reduce dry matter yield. journalagent.com

The transition from a growth-promoting to a growth-inhibiting effect is a key aspect of how 2,4-D functions as a selective herbicide.

Environmental Dynamics and Biotransformation Pathways of 2,4 Dichlorophenoxyacetate

Pathways of Environmental Degradation

The persistence of 2,4-Dichlorophenoxyacetic acid (2,4-D) in the environment is largely dictated by a variety of degradation pathways. These can be broadly categorized into biological and non-biological processes. dntb.gov.ua In soil and aquatic environments, microbial breakdown is a primary mechanism for the transformation of this compound. mdpi.comoup.com However, abiotic factors, particularly sunlight, also play a significant role in its decomposition. dntb.gov.ua The rate and extent of degradation are influenced by environmental conditions such as pH, temperature, oxygen levels, and the presence of other organic matter. dntb.gov.uascielo.br

Microbial Biotransformation and Mineralization Mechanisms

The biodegradation of 2,4-D is a well-documented process driven by a diverse range of soil and aquatic microorganisms. mdpi.comoup.com These organisms utilize the compound as a source of carbon and energy, breaking it down into simpler, less harmful substances. scialert.net The most extensively studied mechanism is an aerobic pathway involving a series of enzymatic reactions. nih.govresearchgate.net

The microbial degradation of 2,4-D is orchestrated by a set of specific enzymes, the genetic blueprints for which are often located on plasmids, such as the well-studied pJP4 plasmid from Cupriavidus necator JMP134. mdpi.comnih.gov These genes, collectively known as the tfd (two, four-D) genes, form a catabolic cluster that works in a sequential manner to break down the 2,4-D molecule. mdpi.comnih.gov

The initial and rate-limiting step is the cleavage of the ether bond of 2,4-D, a reaction catalyzed by the enzyme 2,4-D/α-ketoglutarate dioxygenase, which is encoded by the tfdA gene. oup.comresearchgate.netuniprot.org This enzyme converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate. pnas.org Subsequently, the tfdB gene product, a 2,4-dichlorophenol hydroxylase, hydroxylates 2,4-DCP to form 3,5-dichlorocatechol (B76880). researchgate.netasm.org

The aromatic ring of 3,5-dichlorocatechol is then cleaved by chlorocatechol 1,2-dioxygenase, an enzyme encoded by the tfdC gene, resulting in the formation of 2,4-dichloro-cis,cis-muconate. nih.govmdpi.com The subsequent steps involve the conversion of this intermediate by the products of the tfdD, tfdE, and tfdF genes—chloromuconate cycloisomerase, chlorodienelactone hydrolase, and chloromaleylacetate reductase, respectively—ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govmdpi.com

Table 1: Key Genes and Enzymes in the 2,4-D Catabolic Pathway

| Gene | Enzyme | Function in 2,4-D Degradation |

| tfdA | 2,4-D/α-ketoglutarate dioxygenase | Cleaves the ether linkage of 2,4-D to form 2,4-dichlorophenol (2,4-DCP). researchgate.netuniprot.org |

| tfdB | 2,4-Dichlorophenol hydroxylase | Hydroxylates 2,4-DCP to produce 3,5-dichlorocatechol. researchgate.netasm.org |

| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of the aromatic ring of 3,5-dichlorocatechol. nih.govmdpi.com |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govmdpi.com |

| tfdE | Chlorodienelactone hydrolase | Transforms 2-chlorodienelactone into 2-chloromaleylacetate (B1243639). nih.govmdpi.com |

| tfdF | Chloromaleylacetate reductase | Reduces 2-chloromaleylacetate to maleylacetate, which is then funneled into the TCA cycle. nih.gov |

A wide array of microorganisms capable of degrading 2,4-D have been isolated and identified from various environments. mdpi.com The majority of these are bacteria, particularly from the Proteobacteria phylum. mdpi.comnih.gov

Bacterial Degraders: Prominent bacterial genera known to metabolize 2,4-D include Cupriavidus, Pseudomonas, Achromobacter, Alcaligenes, Arthrobacter, and Bradyrhizobium. mdpi.comscialert.netasm.org Cupriavidus necator JMP134 (formerly known as Ralstonia eutropha) is one of the most extensively studied 2,4-D degrading bacteria. scielo.brnih.gov Other notable species include Pseudomonas putida, Achromobacter sp., and various strains of Burkholderia. scialert.netbiorxiv.org Some haloalkaliphilic bacteria have also been shown to degrade 2,4-D in extreme environments. microbiologyresearch.org

Fungal Degraders: While bacterial degradation is more commonly documented, several fungal species have also demonstrated the ability to break down 2,4-D. These belong to the divisions Ascomycota, Mucoromycota, and Basidiomycota. mdpi.com Genera such as Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium have been identified as 2,4-D degraders. nih.gov Fungi often employ different enzymatic systems than bacteria, with laccases and cytochrome P450 monooxygenases playing significant roles in the biotransformation process. mdpi.comnih.gov

Table 2: Examples of Microbial Degraders of 2,4-Dichlorophenoxyacetate

| Microbial Group | Genus | Specific Species/Strain Examples |

| Bacteria | Cupriavidus | C. necator JMP134, C. pinatubonensis, C. gilardii T-1 mdpi.comscielo.brresearchgate.net |

| Pseudomonas | P. putida scialert.net | |

| Achromobacter | Achromobacter sp. LZ35 researchgate.net | |

| Burkholderia | Burkholderia sp. biorxiv.org | |

| Bradyrhizobium | Bradyrhizobium sp. HW13 nih.gov | |

| Fungi | Aspergillus | A. niger nih.gov |

| Fusarium | Fusarium sp. nih.gov | |

| Verticillium | Verticillium sp. nih.gov | |

| Rigidoporus | Rigidoporus sp. FMD21 mdpi.com | |

| Umbelopsis | U. isabellina mdpi.com |

The stepwise enzymatic degradation of 2,4-D results in the formation of several intermediate metabolites before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway.

The primary and most consistently identified intermediate is 2,4-dichlorophenol (2,4-DCP) . nih.govnih.govresearchgate.net Its formation is a direct result of the initial cleavage of the ether bond of the 2,4-D molecule by the enzyme TfdA. researchgate.net The presence of 2,4-DCP is a strong indicator that the canonical 2,4-D degradation pathway is active. researchgate.net

Following the formation of 2,4-DCP, the next key intermediate is a dichlorocatechol . In the well-characterized pathway of Cupriavidus necator JMP134, this is specifically 3,5-dichlorocatechol . nih.govnih.gov This compound is formed through the hydroxylation of 2,4-DCP by the TfdB enzyme. researchgate.net The subsequent opening of the aromatic ring of dichlorocatechol leads to a cascade of other intermediates, such as 2,4-dichloro-cis,cis-muconate, before the carbon atoms are assimilated into central metabolic pathways. nih.gov

Identification and Characterization of Microbial Degraders (Bacteria, Fungi)

Abiotic Degradation Processes

In addition to microbial activity, 2,4-D can be degraded by non-biological processes, with photolytic degradation being the most significant. dntb.gov.ua

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. mdpi.com In aqueous environments, 2,4-D is susceptible to photodecomposition. juniperpublishers.com The efficiency of this process can be influenced by the presence of other substances in the water that can act as photosensitizers. dntb.gov.ua The direct photolysis of 2,4-D in water can lead to the formation of several products, including 2,4-dichlorophenol and 1,2,4-benzenetriol. juniperpublishers.comucanr.edu

On surfaces, such as plant leaves, the photolytic degradation of 2,4-D also occurs. rsc.org Studies have shown that the half-life of 2,4-D on surfaces exposed to sunlight can be in the range of hours to days. rsc.org The degradation pathways on surfaces can be complex, involving photoreductive dechlorination as a major route. rsc.org The vapor-phase of 2,4-D in the atmosphere is also degraded by photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov

Chemical Hydrolysis and pH Dependence

The chemical breakdown of this compound (2,4-D) through hydrolysis is significantly influenced by pH. The acid form of 2,4-D is highly resistant to abiotic hydrolysis. orst.edu Studies have shown that under sterile aqueous conditions in the dark, 14C-labeled 2,4-D acid did not undergo hydrolysis at pH levels of 5, 7, or 9 over a 30-day period. inchem.org

However, the ester forms of 2,4-D are susceptible to hydrolysis, and the rate of this reaction is pH-dependent. orst.edu Generally, the hydrolysis of 2,4-D esters is much faster in basic conditions compared to acidic or neutral environments, indicating that hydrolysis is a primary degradation pathway for these esters in natural waters. inchem.org For instance, the hydrolysis half-life of the butoxyethyl ester increased from 9 hours at pH 8 to over a year under more acidic conditions at pH 5. orst.edu Similarly, the half-life of the 2,4-D ethylhexyl ester was found to be 52.2 hours at pH 9, while at pH 7 and pH 5, the calculated half-lives were 48.3 days and 99.7 days, respectively. inchem.org In a study with various 2,4-D esters in an aqueous solution at 28°C and pH 9, the hydrolysis half-lives ranged from 0.6 hours for the 2-butoxyethyl ester to 37 hours for the 2-octyl ester. inchem.org

The amine salt formulations of 2,4-D readily dissociate to the anionic form in water, a process that typically occurs within a day. juniperpublishers.com Because of its low dissociation constant, 2,4-D will be present in its ionic form in the typical pH range of most soils and water bodies (pH 4.5–8.5). canada.cacanada.ca

Environmental Fate and Transport Processes

Sorption, Desorption, and Leaching Dynamics in Soil Profiles

The movement and retention of 2,4-D in soil are governed by the interconnected processes of sorption, desorption, and leaching. 2,4-D generally exhibits low binding affinity in mineral soils and sediments, leading to intermediate to high mobility. wikipedia.org This suggests a potential for leaching if the compound does not degrade quickly. wikipedia.org

Sorption and Desorption:

Sorption of 2,4-D is influenced by several soil properties, most notably organic matter content and pH. epa.govnih.gov Adsorption tends to increase with higher organic content and in more acidic conditions. juniperpublishers.comepa.gov In soils with high organic matter, larger volumes of water are needed to leach 2,4-D. juniperpublishers.com Conversely, desorption, the release of the sorbed chemical, is increased by partially decomposed or undecomposed organic matter and alkaline pH. acs.orgnih.gov Clay content, along with aluminum and iron oxides, also favors the sorption of 2,4-D. acs.orgnih.gov

Studies have shown that sorption can be a multi-stage process. An initial rapid "fast" sorption is followed by a "slow" sorption phase, which may involve the diffusion of 2,4-D into soil micropores. acs.orgnih.gov Desorption can also exhibit rapid initial rates followed by a slower release. acs.orgnih.gov

The interaction between sorption and degradation is crucial. Increased sorption can limit the amount of 2,4-D available in the soil solution for microbial degradation, thereby slowing its breakdown. However, in soils with very high organic carbon content (over 12%), both adsorption and the rate of degradation have been observed to increase, possibly due to enhanced microbial activity. juniperpublishers.com

Leaching:

The potential for 2,4-D to leach into groundwater is a significant environmental consideration. epa.gov Leaching is more likely to be a significant process in coarse-grained sandy soils with low organic content or in very basic soils. juniperpublishers.comepa.gov The high water solubility and low soil adsorption coefficient of the 2,4-D free acid suggest a high potential for it to leach in soil. juniperpublishers.com However, despite its potential mobility, 2,4-D often remains in the upper layers of the soil. juniperpublishers.com This is because its relatively short half-life in soil can mitigate its ability to reach groundwater. cdc.gov

The following table summarizes the sorption and leaching potential of 2,4-D in different soil types based on various studies.

| Soil Type | Organic Carbon (%) | pH | Sorption (Kd or Koc) | Leaching Potential | Reference |

| Sandy Loam | 0.9 | 5.6 | Koc: 70 | High mobility, but attenuated by short half-life | cdc.gov |

| Sand | - | - | Koc: 76 | High mobility | cdc.gov |

| Silty Clay Loam | - | - | Koc: 59 | Lower mobility compared to sand | cdc.gov |

| Loam | - | - | Koc: 117 | Lower mobility compared to sand | cdc.gov |

| Clay | - | - | Mineralization of 45% in 10 days | Readily available initially, then becomes unavailable | pc-progress.com |

| Loamy | - | - | Mineralization of 48% in 10 days | Readily available initially, then becomes unavailable | pc-progress.com |

| Sandy | - | - | Slower mineralization | Higher accessibility for leaching initially | pc-progress.com |

| Urban Soils | Variable | Alkaline pH increases desorption | Kd values suggest high mobility | High potential to leach | acs.orgnih.gov |

Interactive Data Table: Sorption and Leaching Parameters of 2,4-D

Volatilization and Atmospheric Distribution

The tendency of 2,4-D to volatilize, or turn into a vapor, and its subsequent distribution in the atmosphere, is highly dependent on its chemical form. The acid form of 2,4-D has a low vapor pressure, meaning it does not readily volatilize. juniperpublishers.comcanada.ca Similarly, the amine salt forms of 2,4-D are not volatile. cdc.govcdc.gov

In contrast, some ester forms of 2,4-D are more volatile. orst.edubayer.us The vapor pressures of certain ester formulations indicate they can readily volatilize. orst.edu For instance, at 187°C, the vapor pressures of isooctyl, 2-ethylhexyl, butoxy ethanol, and propylene (B89431) glycol butyl ether esters were measured, with the isopropyl ester being the most volatile among them. cambridge.org However, even for the more volatile ester forms, volatilization from soil and water surfaces is generally not considered a major environmental fate process. cdc.govnih.gov This is because the ester forms are rapidly hydrolyzed to the 2,4-D acid, which exists as a non-volatile anion under typical environmental pH conditions. cdc.govnih.gov

The primary way 2,4-D enters the atmosphere is through spray drift during its application. juniperpublishers.com Once in the atmosphere, 2,4-D can exist in both vapor and particulate phases. cdc.gov Vapor-phase 2,4-D is degraded by reacting with hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov Particulate-phase 2,4-D is removed from the atmosphere through wet and dry deposition. cdc.gov Atmospheric levels of 2,4-D are generally low but can be detectable in agricultural areas after application. cdc.govmdpi.com

The following table presents the vapor pressures of different 2,4-D formulations.

| 2,4-D Formulation | Vapor Pressure (mm Hg at 25°C) | Volatility | Reference |

| 2,4-D Acid | 1.05 x 10-7 | Low | 24d.info |

| Dimethylamine (B145610) (DMA) Salt | 1.05 x 10-7 | Low | 24d.info |

| Isopropylamine (IPA) Salt | 1.05 x 10-7 | Low | 24d.info |

| Butoxyethyl (BEE) Ester | 8.32 x 10-6 | Higher than acid/amine | 24d.info |

| 2-Ethylhexyl (EHE) Ester | 4.5 x 10-6 | Higher than acid/amine | 24d.info |

| Isopropyl Ester | 2.32 x 10-4 | High | nih.gov |

Interactive Data Table: Vapor Pressures of 2,4-D Formulations

Aquatic Transport and Persistence in Water Bodies

2,4-D can enter aquatic environments through various pathways, including direct application to control aquatic weeds, spray drift, and runoff from treated soils. juniperpublishers.comcdc.gov Once in the water, its transport and persistence are influenced by several factors.

Transport:

Due to its high water solubility, 2,4-D is mobile in aquatic systems. juniperpublishers.com It generally does not adsorb significantly to sediments, especially at basic pH levels. epa.gov This means it tends to remain dissolved in the water column. The primary means of movement within water bodies is with the flow of water. epa.gov

Persistence:

The persistence of 2,4-D in water is variable and depends on environmental conditions. In aerobic aquatic environments, it has a half-life of about 15 days. wikipedia.orgcdc.gov However, under anaerobic (low oxygen) conditions, it is much more persistent, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov In some cases, the half-life in anaerobic groundwater can be as long as 1610 days. canada.ca

Several degradation processes contribute to the breakdown of 2,4-D in water. Biodegradation by microorganisms is a major pathway. epa.gov Photolysis, or breakdown by sunlight, can also be an important fate process in sunlit surface waters. cdc.gov The half-life for ultraviolet photolysis in water has been reported to be between 2 and 4 days. epa.gov Hydrolysis, as discussed previously, is negligible for the acid form but can be significant for the ester forms, especially at higher pH. cdc.gov

Bioconcentration, the accumulation of a chemical in an organism to a level higher than in the surrounding environment, is low for 2,4-D. cdc.gov A measured bioconcentration factor (BCF) of 1 in carp (B13450389) suggests it does not significantly build up in aquatic organisms. cdc.gov

The following table summarizes the persistence of 2,4-D in different aquatic environments.

| Aquatic Environment | Condition | Half-life | Primary Degradation Process | Reference |

| Aerobic Aquatic | - | ~15 days | Biodegradation | wikipedia.orgcdc.gov |

| Anaerobic Aquatic | - | 41 to 333 days | Slower Biodegradation | wikipedia.orgcdc.gov |

| Sunlit Surface Water | - | 2-4 days (UV photolysis) | Photolysis | epa.gov |

| Anaerobic Groundwater | - | 41 to 1610 days | Slow Biodegradation | canada.ca |

Interactive Data Table: Persistence of 2,4-D in Aquatic Environments

Evolutionary Dynamics of Herbicide Resistance to 2,4 Dichlorophenoxyacetate in Plant Populations

Mechanisms of Resistance to 2,4-Dichlorophenoxyacetate

Plants have evolved various strategies to withstand the effects of 2,4-D. These resistance mechanisms can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance Mechanisms

Target-site resistance (TSR) to synthetic auxin herbicides like 2,4-D was considered rare for a long time. mdpi.com This was attributed to the complexity of the auxin signaling pathway, which involves multiple protein families, including the TIR1/AFB auxin co-receptors. mdpi.commdpi.com However, recent research has identified specific mutations in genes encoding these receptors that confer resistance.

A notable example of TSR was discovered in Kochia scoparia, where a mutation in an AUX1 gene was found to confer cross-resistance to both 2,4-D and dicamba. mdpi.com In Sisymbrium orientale, an in-frame 27-nucleotide deletion in the degron tail of the auxin coreceptor Aux/IAA2 was identified. pnas.org This deletion, which removes nine amino acids, reduces the binding affinity of the receptor for both natural and synthetic auxins, thereby conferring resistance. pnas.org Similarly, a deletion of three amino acids flanking the degron sequence of the SoIAA20 gene has been identified in resistant populations of Sonchus oleraceus. nih.gov This mutation is also associated with reduced movement of 2,4-D within the plant. nih.gov

Non-Target-Site Resistance Mechanisms (e.g., Enhanced Metabolic Degradation, Reduced Translocation)

Non-target-site resistance (NTSR) mechanisms are more common and involve processes that reduce the amount of active herbicide reaching the target site. mdpi.com These mechanisms primarily include enhanced metabolic degradation and reduced translocation of the herbicide.

Enhanced Metabolic Degradation: Many resistant weed species have developed the ability to rapidly metabolize 2,4-D into non-toxic or less toxic compounds. This detoxification process is often mediated by cytochrome P450 monooxygenases (P450s). mdpi.combioone.org For instance, in resistant populations of Papaver rhoeas, Amaranthus tuberculatus, and Conyza species, enhanced metabolism has been identified as a key resistance mechanism. mdpi.comfrontiersin.org The involvement of P450s is often confirmed by experiments using P450 inhibitors like malathion, which can reverse the resistant phenotype. mdpi.comfrontiersin.orgunl.edu In some cases, such as in Conyza canadensis and Conyza sumatrensis, enhanced metabolism is the sole mechanism of resistance. mdpi.com Studies on Amaranthus palmeri have also confirmed that enhanced metabolism is the primary mechanism of 2,4-D resistance, with resistant plants metabolizing a significantly higher percentage of the herbicide compared to susceptible plants. bioone.org

Reduced Translocation: Another prevalent NTSR mechanism is the reduced movement of 2,4-D from the point of application (usually the leaves) to other parts of the plant where it exerts its herbicidal action. mdpi.comnih.gov This mechanism has been observed in several weed species, including Amaranthus hybridus, Parthenium hysterophorus, Papaver rhoeas, and Hirschfeldia incana. mdpi.comresearchgate.net In some species like Hirschfeldia incana, reduced translocation is the only identified resistance mechanism. mdpi.comresearchgate.net Research on Raphanus raphanistrum (wild radish) has shown that resistance is due to the inability to translocate 2,4-D out of the treated leaf, potentially due to alterations in an ABCB-type auxin transporter. nih.govoup.com Similarly, in a resistant biotype of Conyza sumatrensis, almost 99% of the applied 2,4-D remained in the treated leaf, compared to significant translocation in the susceptible biotype. nih.gov

It is common for multiple NTSR mechanisms to be present in the same resistant plant or population. For example, Amaranthus hybridus, Parthenium hysterophorus, and Papaver rhoeas exhibit both enhanced metabolism and reduced translocation of 2,4-D. mdpi.comresearchgate.net

Genetic and Molecular Basis of Resistance Phenotypes

The evolution of resistance to 2,4-D is underpinned by specific genetic changes that give rise to the resistant phenotypes. Understanding these genetic and molecular foundations is essential for monitoring and managing the spread of resistance.

Identification of Resistance-Conferring Genes and Alleles

The identification of genes and specific alleles responsible for 2,4-D resistance has been a key area of research. As mentioned earlier, mutations in auxin receptor genes like AUX1 and Aux/IAA are examples of target-site resistance alleles. mdpi.compnas.orgnih.gov For instance, the 27-base-pair deletion in the SoIAA2 gene in Sisymbrium orientale and the three-amino-acid deletion in the SoIAA20 gene in Sonchus oleraceus are specific alleles that confer resistance. pnas.orgnih.gov

In the context of non-target-site resistance, the focus is often on genes encoding metabolic enzymes and transporters. For example, studies on Amaranthus tuberculatus have identified a cytochrome P450, CYP81E8, and an ABC transporter, ABCC10, that are consistently overexpressed in 2,4-D resistant plants. nih.gov The overexpression of these genes is linked to enhanced metabolism and potentially altered transport of the herbicide. nih.gov In Carduus acanthoides, multiple resistance to glyphosate (B1671968) and 2,4-D was found to be due to a target-site mutation for glyphosate and cytochrome P450-mediated metabolic resistance for 2,4-D. nih.gov

The inheritance of 2,4-D resistance can vary. In some cases, it is conferred by a single dominant or co-dominant gene, as seen in Sisymbrium orientale and Lactuca serriola. pnas.orgfrontiersin.org However, in other species like Amaranthus palmeri, resistance is a nuclear-inherited trait controlled by multiple genes. unl.edu

Gene Flow and Dispersal of Resistance Traits

Once resistance alleles emerge in a weed population, their spread is facilitated by gene flow, primarily through pollen and seed dispersal. unl.edubioone.org This is a significant concern for the management of herbicide resistance, as it can lead to the rapid dissemination of resistance traits across agricultural landscapes. cambridge.org

Pollen-mediated gene flow (PMGF) is particularly effective in cross-pollinated species, allowing resistance alleles to move between populations and even into previously susceptible populations. bioone.orgcambridge.org The extent of PMGF can be influenced by factors such as the plant's breeding system and pollen dispersal characteristics. bioone.org Studies have shown that PMGF can be substantial even over long distances. cambridge.org The fact that 2,4-D resistance in Amaranthus palmeri is a nuclear-inherited trait means it can be spread through both pollen and seed. unl.edu

The movement of resistant seeds, either through agricultural machinery, wind, or water, is another critical pathway for the dispersal of resistance. The combination of pollen and seed-mediated gene flow can lead to the widespread establishment of resistant weed populations. cambridge.org The evolution of resistance can also be accelerated by gene flow from populations that have already developed resistance. nih.gov

Population Genetics and Evolutionary Ecology of Resistance Development

The development of herbicide resistance is a classic example of evolution by natural selection. The repeated application of an herbicide creates a strong selective pressure that favors individuals with pre-existing or newly mutated resistance traits.

The initial frequency of resistance alleles in a weed population is typically very low. However, under continuous selection pressure from the herbicide, susceptible individuals are killed, while resistant individuals survive and reproduce, leading to an increase in the frequency of resistance alleles in subsequent generations. sbcpd.org The rate of evolution of resistance is influenced by several factors, including the intensity of the selection pressure (i.e., the frequency and rate of herbicide application), the initial frequency of resistance alleles, the genetics of resistance (e.g., single vs. multiple genes, dominant vs. recessive), and the fitness of resistant individuals in the absence of the herbicide. sbcpd.org

The development of transgenic crops with resistance to 2,4-D has raised concerns about the potential for an accelerated evolution of resistance in weeds. nih.govpnas.org The ability to apply 2,4-D over a wider range of crops and in successive years creates a more consistent and intense selection pressure, which is likely to favor the evolution of resistant weed populations. nih.govpnas.org

From an evolutionary ecology perspective, the emergence of herbicide resistance highlights the adaptive potential of plant populations. researchgate.net The study of herbicide-resistant weeds provides valuable insights into the genetic basis of adaptation and the evolutionary processes that shape plant populations in response to strong anthropogenic selection pressures. researchgate.net The diversity of resistance mechanisms observed, from target-site mutations to complex metabolic pathways, underscores the multiple evolutionary pathways that can lead to the same adaptive outcome.

Selection Pressure and Frequency of Resistance Alleles

The primary driver for the evolution of herbicide resistance is intense selection pressure exerted by the herbicide. Each application of 2,4-D eliminates susceptible individuals from a weed population, allowing plants with some level of resistance to survive and reproduce. Over time, this leads to an increase in the frequency of resistance alleles within the population. The commercialization of 2,4-D-tolerant crops has intensified this selection pressure by allowing for post-emergence applications in successive years across vast agricultural landscapes. invasiveplantswesternusa.org24d.inforesearchgate.net

The initial frequency of resistance alleles in a weed population is a critical factor influencing the rate of resistance evolution. calstate.edu These resistance alleles arise from spontaneous mutations. Even if the initial frequency is very low, the high fecundity and large population sizes of many weed species mean that resistant individuals are likely to be present. calstate.edu The rate at which resistance evolves is also influenced by the inheritance of the resistance trait. Resistance conferred by a single dominant allele can spread more rapidly in outcrossing weed populations compared to a recessive trait. mdpi.com In some cases, such as with wild mustard (Sinapis arvensis), resistance to synthetic auxins like 2,4-D is conferred by a single dominant allele, indicating the potential for rapid development and spread of resistance. 24d.info However, in other species like Palmer amaranth (B1665344) (Amaranthus palmeri), 2,4-D resistance appears to be a more complex, polygenic trait controlled by multiple genes. nih.gov

Studies have documented varying levels of resistance in different weed species, often expressed as a resistance factor (RF), which is the ratio of the herbicide dose required to kill 50% of the resistant population (GR50) to that of a susceptible population. For instance, some studies have reported resistance factors greater than 4 in species like Amaranthus hybridus, Parthenium hysterophorus, and Papaver rhoeas. mdpi.comresearchgate.net In a Kansas population of Amaranthus palmeri, a 6 to 11-fold resistance to 2,4-D was observed. researchgate.net

Mechanisms of resistance to 2,4-D are varied and can involve both target-site and non-target-site resistance (NTSR). While target-site mutations in the auxin receptor machinery have been identified, NTSR mechanisms, such as enhanced herbicide metabolism and reduced translocation, are more common. mdpi.comresearchgate.netoup.com Enhanced metabolism, often involving cytochrome P450 monooxygenases, detoxifies the herbicide before it can reach its target site. mdpi.comresearchgate.net Reduced translocation prevents the herbicide from moving from the point of contact to other parts of the plant where it would exert its phytotoxic effects. mdpi.comresearchgate.netoup.com

The following table provides examples of weed species that have developed resistance to 2,4-D and the documented resistance factors.

| Weed Species | Country of Origin of Resistant Population | Resistance Factor (RF) | Primary Resistance Mechanism(s) |

| Amaranthus hybridus | Argentina | >4 | Reduced translocation and enhanced metabolism |

| Conyza canadensis | Hungary | >4 | Enhanced metabolism |

| Conyza sumatrensis | France | >4 | Enhanced metabolism |

| Hirschfeldia incana | Argentina | >4 | Reduced translocation |

| Parthenium hysterophorus | Dominican Republic | >4 | Reduced translocation and enhanced metabolism |

| Papaver rhoeas | Spain | >4 | Reduced translocation and enhanced metabolism |

| Amaranthus palmeri | United States (Kansas) | 6 to 11 | Enhanced metabolism |

| Wild Radish (Raphanus raphanistrum) | Australia | 2.5 | Altered auxin signaling, enhanced defense response, and in some cases, reduced translocation |

| Wild Carrot (Daucus carota) | Canada | 100-fold less sensitive | Not specified in provided context |

| Waterhemp (Amaranthus tuberculatus) | United States | 100-fold less sensitive to 2,4-D | Not specified in provided context |

Ecological Factors Influencing Resistance Evolution

Several ecological factors can influence the rate and trajectory of 2,4-D resistance evolution in weed populations. These factors interact with the genetic basis of resistance to shape the dynamics of resistance in agricultural landscapes.

Gene Flow: The movement of resistance alleles via pollen and seed, known as gene flow, can significantly accelerate the spread of resistance. mdpi.com Pollen from resistant plants can fertilize susceptible plants, introducing resistance alleles into new populations. uada.educambridge.org Seed from resistant plants can be dispersed by farm machinery, wind, and water, establishing new resistant populations in previously unaffected fields. uada.edu The high outcrossing rates of some weed species, like Palmer amaranth, facilitate the rapid spread of resistance through pollen-mediated gene flow. nih.gov

Farming Systems: Agricultural practices play a crucial role in the evolution of herbicide resistance. The shift from conventional tillage to no-till or conservation tillage systems, while beneficial for soil health, can increase reliance on herbicides for weed control, thereby intensifying selection pressure. montana.edugrowiwm.org A long-term study in Indiana found that in a corn-soybean rotation, a 2,4-D-reliant strategy with fewer herbicide sites of action (SOAs) led to increased densities of 2,4-D-tolerant weeds, particularly monocots, after just three years of selection pressure. cambridge.org

Crop Rotation: Monoculture, the practice of growing the same crop year after year, often involves the repeated use of the same herbicides, which strongly selects for resistant weeds. researchgate.netmdpi.com Conversely, rotating crops allows for the rotation of herbicides with different modes of action, which can delay the evolution of resistance. 24d.infomdpi.com A study on weed management in a corn-soybean rotation demonstrated that diversified herbicide strategies with multiple SOAs were more effective in controlling weed densities and preventing shifts in weed communities compared to a 2,4-D-reliant strategy. cambridge.org

Weed Biology and Fitness Costs: The inherent biological and ecological characteristics of a weed species, such as its seed production capacity, dormancy, and germination requirements, influence its potential to evolve resistance. montana.edu An important concept in resistance evolution is the "fitness cost," which refers to a potential disadvantage that resistant plants may have in the absence of the herbicide compared to their susceptible counterparts. asacim.org.arresearchgate.net This cost can manifest as reduced growth, lower seed production, or decreased competitiveness. researchgate.netnih.gov If a significant fitness cost is associated with a resistance allele, the frequency of that allele may decrease in the population when the herbicide is not used. asacim.org.ar However, the presence and magnitude of fitness costs can vary depending on the weed species, the specific resistance mechanism, and environmental conditions. nih.govcambridge.org Some studies have shown fitness costs associated with resistance to auxinic herbicides, while others have not detected a significant cost. asacim.org.arnih.gov

Cover Crops: The use of cover crops is an ecological approach that can contribute to weed management and potentially reduce the selection pressure for herbicide resistance. msu.educambridge.orgresearchgate.net Cover crops can suppress weed growth by competing for resources like light, water, and nutrients, and some release allelopathic chemicals that inhibit weed germination and growth. mdpi.comresearchgate.net By reducing weed populations, cover crops can decrease the reliance on herbicides, thereby slowing the evolution of resistance. cambridge.org

Implications for Sustainable Weed Management Strategies in Agroecosystems

The evolution of weed resistance to 2,4-D has significant implications for the long-term sustainability of weed management in agricultural systems. It necessitates a shift away from a sole reliance on herbicides towards more integrated and diversified approaches. researchgate.net

The increasing number of 2,4-D resistant weed species threatens the efficacy of this important herbicide, which has been a valuable tool for broadleaf weed control for decades. 24d.info The development of 2,4-D-tolerant crops, while offering short-term solutions for managing other resistant weeds, is expected to further drive the evolution of 2,4-D resistance. researchgate.net This creates a continuous cycle of resistance evolution, often referred to as a "herbicide treadmill." msu.edu

To ensure the long-term viability of 2,4-D and other herbicides, the adoption of Integrated Weed Management (IWM) strategies is crucial. researchgate.net IWM combines multiple weed control tactics, including:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action is a cornerstone of resistance management. 24d.infomdpi.com This prevents the continuous selection for resistance to a single herbicide group. Using tank mixtures of herbicides with different modes of action that are both effective against the target weed can also be a powerful strategy. 24d.info

Use of Multiple Herbicide Sites of Action (SOAs): Long-term studies have shown that herbicide programs utilizing multiple SOAs are more sustainable and effective at preventing weed shifts and the evolution of resistance compared to programs that rely on a limited number of SOAs. cambridge.org

Non-Chemical Control Methods: Integrating non-chemical weed control methods can significantly reduce the selection pressure from herbicides. These methods include:

Mechanical control: Tillage and cultivation can control weeds, though the impact on resistance evolution can be complex. montana.edugrowiwm.org

Cultural control: Practices such as crop rotation, planting competitive crop varieties, adjusting planting dates, and using cover crops can all contribute to a more robust weed management system. msu.educambridge.org

Harvest weed seed control (HWSC): This involves techniques to capture and destroy weed seeds during harvest, preventing them from entering the soil seedbank. researchgate.net

The economic consequences of herbicide resistance can be substantial, leading to increased weed control costs, crop yield losses, and in some cases, the abandonment of fields. 24d.infocambridge.org Therefore, investing in sustainable weed management practices is not only an ecological necessity but also an economic one. By adopting diversified and integrated strategies, farmers can slow the evolution of resistance, preserve the effectiveness of existing herbicides like 2,4-D, and ensure the long-term productivity and sustainability of their agroecosystems.

The following table summarizes the economic impact of weeds and herbicide use in major US crops.

| Crop | Estimated Potential Yield Loss due to Uncontrolled Weeds | Total Herbicide Use (2021/2023) | Most Widely Applied Herbicides | Estimated Annual Herbicide Cost (2021/2023) |

| Corn | 50% | 107.8 million kg (2021) | Glyphosate, Atrazine, Mesotrione | US$3.2 billion (2021) |

| Soybean | 52% | 89.1 million kg (2023) | Glyphosate, 2,4-D, Glufosinate-ammonium | US$4.1 billion (2023) |

Advanced Analytical Methodologies for 2,4 Dichlorophenoxyacetate Research

Chromatographic Techniques for Quantitative Analysis in Environmental Matrices

Chromatography is a cornerstone for the separation and quantitative analysis of 2,4-D, especially in complex environmental samples like water and soil. deswater.com These methods are favored for their ability to separate the target analyte from interfering matrix components. deswater.com

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of 2,4-D in diverse matrices, including water, soil, and biological samples. deswater.complos.orgresearchgate.net The method's adaptability allows for the analysis of 2,4-D without the need for derivatization, which is often required for other techniques. deswater.com

Several research studies have developed and validated HPLC methods for 2,4-D analysis. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (using acetic or formic acid). deswater.complos.orgresearchgate.net UV detection is frequently used, with wavelengths set around 230 nm or 283 nm to achieve optimal sensitivity. deswater.complos.orgresearchgate.net For instance, one method successfully determined 2,4-D in water samples using a C18 column and a mobile phase of acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v) with UV detection at 283 nm. deswater.com Another study for analyzing rat serum utilized a XDB-C18 column with a gradient elution of acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid, with detection at 230 nm. plos.orgnih.gov The performance of these methods is characterized by key validation parameters such as linearity, recovery, and limits of detection (LOD) and quantification (LOQ). deswater.comukim.mk Studies have reported high recovery percentages, often between 85% and 111%, and low detection limits, sometimes reaching the picogram-per-milliliter level. deswater.comresearchgate.net

Table 1: Examples of HPLC Methodologies for 2,4-D Analysis

| Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| Water | C18 (250 mm × 4.6 mm) | Acetonitrile:Water:Acetic Acid (80:19.5:0.5) | UV at 283 nm | 0.004 µg/L | 0.01 µg/L | deswater.com |

| Rat Serum | XDB-C18 | Acetonitrile and 0.02 M Ammonium Acetate (with 0.1% formic acid) | UV at 230 nm | - | 0.1 mg/L (lower calibration range) | plos.orgnih.gov |

| Pesticide Formulations | LiChrospher 60 RP-select B | Acetonitrile:Water (60:40) | UV at 220 nm | - | - | ukim.mk |

| Environmental Waters | Stability RP Pesticides | Acetonitrile:Water:Acetic Acid (39:59:2) | UV-DAD at 229 nm | - | - | researchgate.net |

LOD: Limit of Detection; LOQ: Limit of Quantification; UV: Ultraviolet; DAD: Diode Array Detector.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and highly specific method for the analysis of 2,4-D. epa.govoup.com Due to the low volatility of the acidic form of 2,4-D, a derivatization step is typically required to convert it into a more volatile ester form before GC analysis. deswater.comnih.gov

Common derivatization reagents include diazomethane (B1218177) to form methyl esters or pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl (PFB) esters. nih.govspringernature.com The PFB esters are particularly suitable for analysis by GC with an electron-capture detector (GC-ECD) or by GC-MS. oup.comnih.gov One study detailed a method using triphasal extractive pentafluorobenzylation, which allowed for detection limits in the range of 0.13-0.25 pg/mL by full-scan GC-MS. oup.com An alternative, less hazardous derivatizing agent, BCl3/2-chloroethanol, which forms a 2-chloroethyl ester, has also been successfully used. nih.gov

The mass spectrometer provides definitive identification by detecting characteristic fragment ions of the 2,4-D derivative. For example, in the analysis of 2,4-dichloroanisole (B165449) (a related compound), ions at m/z 176 (quantification), 178, and 161 (confirmation) were monitored. epa.gov For the PFB derivative of 2,4-D, the mass spectrum distinctively shows both the molecular ion (M+) and a characteristic fragment at m/z 181, corresponding to the pentafluorobenzyl ion. oup.com

Table 2: GC-MS Methodologies for 2,4-D Analysis

| Derivatization Reagent | Derivative Formed | Detection Mode | Detection Limit | Matrix | Reference |

|---|---|---|---|---|---|

| Pentafluorobenzyl Bromide | Pentafluorobenzyl ester | GC-MS (Full Scan) | 0.13-0.25 pg/mL | Aqueous | oup.comnih.gov |

| Pentafluorobenzyl Bromide | Pentafluorobenzyl ester | GC-MS (SIM) | 10 ng/mL | Urine, Serum | oup.comnih.gov |

| BCl3/2-chloroethanol | 2-chloroethyl ester | GC-MS | - | Fresh Produce | nih.gov |

SIM: Selected Ion Monitoring; LOQ: Limit of Quantification.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Approaches for Identification and Structural Characterization

Spectroscopic techniques are indispensable for confirming the identity of 2,4-D and elucidating its molecular structure. researchgate.net These methods probe the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and accessible technique often used for the quantitative determination of 2,4-D, particularly when it is the primary analyte in a simple matrix. nih.govpageplace.de The method relies on the principle that 2,4-D absorbs light in the UV region of the electromagnetic spectrum. The analysis of the UV-Vis spectrum of 2,4-D shows characteristic absorption maxima that can be used for quantification. researchgate.net For example, a maximum absorption wavelength (λmax) for measuring 2,4-D concentration has been identified at 283 nm. deswater.com This technique is also valuable for studying the interactions between 2,4-D and other molecules, such as cyclodextrins, where changes in the UV-Vis spectrum can indicate the formation of inclusion complexes. nih.gov

While MS is often paired with chromatography for quantitative analysis, it is also a primary tool for structural characterization. uba.arinformaticsjournals.co.in High-resolution mass spectrometry can provide a highly accurate mass measurement of a molecule, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, which provides structural information and serves as a definitive confirmation of the analyte's identity. researchgate.netepa.gov Electrospray ionization (ESI) is a common technique used to generate ions of molecules like 2,4-D for MS analysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for de novo structural elucidation. nih.gov It provides detailed information about the atomic connectivity and the 3D structure of a molecule by probing the magnetic properties of atomic nuclei. nih.gov Though it has lower sensitivity compared to MS, NMR is highly quantitative and non-destructive. uba.arinformaticsjournals.co.in For complex mixtures, 2D NMR techniques like (¹H,¹³C)-HSQC can be used to identify unknown compounds without requiring their prior isolation. nih.gov The combination of MS and NMR provides a comprehensive approach to metabolomics, where MS offers high sensitivity for detection and NMR provides robust structural identification. scispace.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Bioanalytical Assays for Studying Biological Interactions and Activity

Bioanalytical assays, particularly immunoassays, offer high sensitivity and specificity for detecting 2,4-D, making them suitable for monitoring the compound in biological and environmental samples. acs.orgnih.gov These assays are based on the specific binding interaction between an antibody and the target analyte (2,4-D).

Several immunoassay formats have been developed for 2,4-D analysis:

Enzyme-Linked Immunosorbent Assay (ELISA) : A sensitive and established method for 2,4-D detection. acs.org

Radioimmunoassay (RIA) : Has been used for biological monitoring of 2,4-D in urine samples from occupationally exposed individuals. nih.gov

Flow Injection Immunoanalysis (FIIA) : An automated method that provides rapid and sensitive detection. One FIIA system, using a monoclonal antibody, achieved a detection limit of approximately 0.03 µg/L in water samples. acs.org

Fluorescence Polarization Immunoassay (FPIA) : A homogeneous assay (requiring no separation steps) that is simple and fast. An FPIA developed for water samples reported a detection limit of 5 ng/mL with an analysis time of just 5 minutes. researchgate.net

Fiber Optic Immunosensor : This technology enables real-time monitoring and has been applied to 2,4-D detection with a limit of 0.2 µg/L. acs.org

These bioanalytical methods can serve as effective screening tools or alarm systems for monitoring potential 2,4-D contamination in various samples. acs.org

Table 3: Comparison of Bioanalytical Assays for 2,4-D

| Assay Type | Principle | Matrix | Detection Limit | Reference |

|---|---|---|---|---|

| Flow Injection Immunoanalysis (FIIA) | Monoclonal antibody-based | Water | ~0.03 µg/L | acs.org |

| Fiber Optic Immunosensor | Monoclonal antibody-based | Water | 0.2 µg/L | acs.org |

| Fluorescence Polarization Immunoassay (FPIA) | Antibody-tracer binding | Water, Juice | 5 ng/mL (water) | researchgate.net |

| Radioimmunoassay (RIA) | Radio-labeled antigen competition | Urine | - | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dichlorophenoxyacetate (2,4-D) |

| 2,4-Dichlorophenol (B122985) (2,4-DCP) |

| 4-Chlorophenol (4-CP) |

| 2,4-Dichloroanisole (2,4-DCA) |

| Acetonitrile |

| Acetic Acid |

| Formic Acid |

| Ammonium Acetate |

| Methanol |

| Dichloromethane |

| Pentafluorobenzyl bromide (PFBBr) |

| Diazomethane |

| Boron trichloride (B1173362) (BCl3) |

| 2-chloroethanol |

| Sodium Chloride |

| Hydrochloric acid |

| Toluene |

Synthesis, Derivatization, and Structure Activity Relationship Studies of 2,4 Dichlorophenoxyacetate

Academic Approaches to 2,4-Dichlorophenoxyacetate Synthesis

In academic and laboratory settings, the synthesis of this compound (2,4-D) is typically achieved through two primary pathways. acs.orgwho.intwikipedia.org These methods are illustrative of fundamental organic reactions and provide a basis for small-scale production and analog synthesis.

The first common method involves a two-step process starting with the chlorination of phenoxyacetic acid. acs.orgwho.int

Williamson Ether Synthesis: Phenol is first reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form phenoxyacetic acid. acs.orggoogle.com This step is a classic example of the Williamson ether synthesis.

Electrophilic Aromatic Substitution: The resulting phenoxyacetic acid is then chlorinated. acs.orgwho.int This electrophilic aromatic substitution reaction, often carried out using a chlorinating agent in acetic acid, yields 2,4-Dichlorophenoxyacetic acid. acs.org

The second major synthetic route reverses the order of these steps. who.intwikipedia.org

Chlorination of Phenol: Phenol is first chlorinated to produce the intermediate 2,4-dichlorophenol (B122985). who.intvaia.com This reaction typically uses chlorine gas with a catalyst like iron(III) chloride. vaia.com

Etherification: The 2,4-dichlorophenol is then condensed with chloroacetic acid or its sodium salt in an alkaline environment to yield the final 2,4-Dichlorophenoxyacetic acid product. who.intvaia.comwipo.int This condensation is often catalyzed and proceeds via the formation of a sodium 2,4-dichlorophenoxide intermediate. wipo.int

Both routes are effective for laboratory-scale synthesis and offer insights into the chemical properties of phenoxyacetic acids. The choice between them can depend on the availability of starting materials and the desired purity of the final product, as side reactions can produce other chlorinated phenols or isomers. google.com

Table 1: Comparison of Academic Synthesis Routes for this compound

| Step | Route 1: Chlorination of Phenoxyacetic Acid | Route 2: Etherification of 2,4-Dichlorophenol |

|---|---|---|

| Starting Material | Phenol and Chloroacetic Acid acs.org | Phenol and Chlorine vaia.com |

| Intermediate | Phenoxyacetic Acid acs.org | 2,4-Dichlorophenol vaia.com |

| Key Reactions | Williamson Ether Synthesis, Electrophilic Aromatic Substitution acs.org | Electrophilic Aromatic Substitution, Nucleophilic Substitution vaia.com |

| Final Step | Chlorination of phenoxyacetic acid acs.org | Condensation of 2,4-dichlorophenol with chloroacetic acid vaia.com |

Chemical Derivatization for Modified Biological Properties and Research Probes

The basic structure of this compound can be chemically modified to alter its physicochemical properties, leading to changes in biological activity, or to create probes for research purposes. The most common modifications involve the carboxylic acid group, leading to the formation of esters and amides. tandfonline.comresearchgate.net

Esters and Amides: Esterification of the carboxylic acid group of 2,4-D is a significant derivatization. unishivaji.ac.in Esters are often more oil-soluble and can exhibit greater herbicidal activity due to improved absorption by target plants. unishivaji.ac.in Low molecular weight alcohol esters are volatile, while esters of larger alcohols like butoxyethyl or iso-octyl are less volatile. unishivaji.ac.in The synthesis of these esters can be achieved by reacting 2,4-dichlorophenoxyacetyl chloride with the desired alcohol, sometimes using phase transfer catalysis to improve efficiency. tandfonline.comresearchgate.net Similarly, amides can be prepared by reacting the acid chloride with amines. tandfonline.comscielo.br These lipophilic amide and ester derivatives have been synthesized and studied for their herbicidal activity. researchgate.netscielo.br

Research Probes: Chemical derivatives of 2,4-D are valuable as research probes to investigate its mode of action and metabolic pathways. For example, mechanism-based inactivators like phenylpropiolic acid have been used to identify and probe the substrate-binding pocket of enzymes that degrade 2,4-D, such as this compound/alpha-ketoglutarate dioxygenase. nih.gov Furthermore, derivatization is a key step in analytical methods for detecting 2,4-D. For instance, forming tert-butyl-dimethylsilyl derivatives allows for sensitive quantification using gas chromatography/mass spectrometry. nih.gov Gene probes, consisting of specific DNA sequences from the degradation plasmids of bacteria, have also been developed to detect microorganisms capable of breaking down 2,4-D in environmental samples. nih.gov

Table 2: Examples of this compound Derivatives and Their Applications

| Derivative Type | Example | Synthetic Method | Purpose/Application |

|---|---|---|---|

| Ester | Butyl ester of 2,4-D | Esterification of 2,4-D with butanol who.int | Improved absorption and herbicidal activity unishivaji.ac.in |

| Ester | Methyl this compound | Reaction of 2,4-dichlorophenate with methyl chloroacetate (B1199739) google.com | Modified physicochemical properties for research and formulation google.com |

| Amide | Fatty acid amides of 2,4-D | Reaction of 2,4-D with fatty amines scielo.br | Increased lipophilicity and modified biological activity scielo.br |

| Glucosyl Ester | 1-O-(2′,4′-Dichlorophenoxyacetyl)-d-glucopyranose | Reaction with 4,6-O-benzylideneglucose tandfonline.com | Studied as a potential metabolite with similar biological activity to the parent compound tandfonline.com |

| Analytical Derivative | Tert-butyl-dimethylsilyl derivative | Reaction with N-methyl-N-(tert-butyl-dimethylsilyl)-trifluoroacetamide nih.gov | Enables sensitive detection by GC/MS in biomonitoring studies nih.gov |

Structure-Activity Relationships of this compound Analogues and Derivatives

The biological activity of 2,4-D and its analogues is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies investigate how modifications to the phenoxyacetic acid scaffold influence its function as a synthetic auxin. mdpi.comnih.govnih.gov These studies are crucial for designing new herbicides and for understanding the mechanisms of auxin perception and resistance. nih.govnih.gov

Aromatic Ring Substitution: The pattern of substitution on the aromatic ring is a key determinant of activity. mdpi.comresearchgate.net

Position of Substituents: A halogen at the 4-position of the phenyl ring is considered important for high auxinic activity. nih.gov In contrast, a halogen at the 3-position tends to reduce activity. nih.gov

Number of Substituents: The number of chlorine atoms on the ring also affects activity. For instance, increasing the number of chlorine atoms from two (as in 2,4-D) to three (as in 2,4,5-T) can alter the compound's biological effects. mdpi.com

Type of Substituent: Replacing a chlorine atom with a methyl group, as in the case of MCPA (2-methyl-4-chlorophenoxyacetic acid), results in a different spectrum of activity and binding affinity to auxin receptors. mdpi.comnih.gov

Side Chain Modification: The acetic acid side chain is another critical feature for biological activity.

Carboxylic Acid Group: The acidic proton of the carboxyl group is essential. This group is believed to interact with key residues in the binding pocket of auxin receptors like TIR1/AFB. nih.gov

Chain Length: Extending the carboxylic acid side chain with an even number of carbons can be tolerated, whereas an odd number of carbons often leads to a loss of activity. nih.gov

Substitution on the Chain: Small substitutions on the carboxylate chain can also be tolerated without a complete loss of function. nih.gov

Quantitative structure-activity relationship (qSAR) assays, which measure the binding efficacy of various auxin herbicides to different receptor proteins (e.g., TIR1, AFB2, AFB5), have provided detailed insights. nih.govnih.gov For example, while 2,4-D shows moderate binding, other phenoxy-carboxylate auxins like mecoprop (B166265) and dichlorprop (B359615) exhibit significantly higher binding to the TIR1 receptor. nih.gov These differential binding affinities may explain the varying weed control spectrums among different auxin herbicides. nih.gov

Table 3: Relative Activity of Selected 2,4-D Analogues

| Compound | Ring Substituents | Side Chain | Relative Auxinic Activity | Key SAR Finding |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-Cl, 4-Cl | -CH₂COOH | High nih.gov | Benchmark compound; chlorine at C4 is important for activity. nih.gov |

| 4-Chlorophenoxyacetic acid (4-CPA) | 4-Cl | -CH₂COOH | Active | Demonstrates the importance of the 4-position halogen. nih.gov |

| 2-Chlorophenoxyacetic acid (2-CPA) | 2-Cl | -CH₂COOH | Less Active | Lacks the critical C4 substituent. |